6-Bromo-4-fluoro-1,3-benzothiazol-2-amine

Lipophilicity Drug design ADME prediction

6-Bromo-4-fluoro-1,3-benzothiazol-2-amine (CAS 383131-45-1, C7H4BrFN2S, MW 247.09) is a dihalogenated 2-aminobenzothiazole building block featuring a bromine at the C6 position and a fluorine at C4. It belongs to the privileged benzothiazole scaffold class extensively explored in medicinal chemistry for kinase inhibition, antimicrobial, and anticancer programs.

Molecular Formula C7H4BrFN2S
Molecular Weight 247.09 g/mol
CAS No. 383131-45-1
Cat. No. B1273947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-fluoro-1,3-benzothiazol-2-amine
CAS383131-45-1
Molecular FormulaC7H4BrFN2S
Molecular Weight247.09 g/mol
Structural Identifiers
SMILESC1=C(C=C2C(=C1F)N=C(S2)N)Br
InChIInChI=1S/C7H4BrFN2S/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11)
InChIKeyUTJKGZXNIBEVEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine (CAS 383131-45-1) Demands Attention: A Procurement-Critical Profiling of a Halogenated 2-Aminobenzothiazole Scaffold


6-Bromo-4-fluoro-1,3-benzothiazol-2-amine (CAS 383131-45-1, C7H4BrFN2S, MW 247.09) is a dihalogenated 2-aminobenzothiazole building block featuring a bromine at the C6 position and a fluorine at C4 . It belongs to the privileged benzothiazole scaffold class extensively explored in medicinal chemistry for kinase inhibition, antimicrobial, and anticancer programs [1]. The compound is commercially supplied as a white solid with typical purity ≥95% and is distributed through major screening-compound collections such as ChemBridge and Sigma-Aldrich CPR . Its value proposition for procurement lies not in isolated bioactivity claims but in its distinct regioisomeric substitution pattern, which imparts quantifiably different physicochemical properties—most notably lipophilicity—compared to its positional isomers and halogen-swapped analogues.

Generic Substitution Pitfalls for 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine: Why Positional Isomers and Halogen Analogues Cannot Be Simply Interchanged


Within the benzothiazol-2-amine family, seemingly minor changes in halogen identity or position on the benzene ring produce measurable differences in logP, aqueous solubility, and electronic character—all of which directly influence membrane permeability, metabolic stability, and target binding [1]. For a procurement decision, substituting 6-bromo-4-fluoro-1,3-benzothiazol-2-amine with a regioisomer such as 6-bromo-5-fluoro or 5-bromo-6-fluoro, or with a halogen-swapped analogue like 6-chloro-4-fluoro, alters the compound's lipophilicity by up to 0.7 log units—a shift that can translate to a ~5-fold difference in partition coefficient and materially affect ADME predictions . The quantitative evidence below demonstrates that these analogues are not functionally interchangeable, and that the specific 6-Br/4-F substitution pattern defines a unique property vector that is critical for structure-based design consistency.

Quantitative Head-to-Head Evidence Guide: 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine vs. Closest Structural Analogs


LogP Differentiation: 6-Bromo-4-fluoro vs. Regioisomeric Benzothiazol-2-amines

6-Bromo-4-fluoro-1,3-benzothiazol-2-amine exhibits a computed logP of 3.36, which is substantially higher than its positional isomers 6-bromo-5-fluoro (logP = 2.63) and 5-bromo-6-fluoro (logP = 2.71) . This ~0.7 log unit increase corresponds to an approximately 5-fold higher octanol-water partition coefficient, indicating significantly greater lipophilicity that can enhance passive membrane permeability and blood-brain barrier penetration potential in CNS-targeted programs.

Lipophilicity Drug design ADME prediction Physicochemical profiling

Aqueous Solubility Differentiation: 6-Bromo-4-fluoro vs. 6-Chloro-4-fluoro Analog

The target compound has a calculated aqueous solubility of 0.23 g/L at 25 °C . The chlorine analogue (6-chloro-4-fluoro-1,3-benzothiazol-2-amine, MW 202.64) has a lower molecular weight and a logP of 2.67, suggesting a different solubility profile that may affect dissolution-limited absorption . While direct solubility data for the chloro analogue is not available from the same source, the combined higher logP of the bromo compound implies lower aqueous solubility, a factor that must be considered for in vitro assay formats requiring specific DMSO stock concentrations.

Aqueous solubility Formulation Bioavailability Halogen effects

Synthetic Utility: Orthogonal Reactivity of Bromine at C6 vs. Fluorine at C4

The combination of a C6 bromine (a site for Pd-catalyzed Suzuki, Buchwald-Hartwig, or Sonogashira couplings) with a C4 fluorine (a metabolically stable, electron-withdrawing group that resists displacement under standard cross-coupling conditions) provides orthogonal synthetic handles in a single building block [1]. This contrasts with regioisomers such as 4-bromo-6-fluoro, where the bromine positions at C4 may exhibit different reactivity due to altered electronic environment from the adjacent sulfur in the thiazole ring, and with the chloro analog where the C-Cl bond is less reactive in cross-coupling compared to C-Br [2].

Cross-coupling Pd catalysis Building block Late-stage functionalization SAR exploration

Procurement Accessibility: Dual-Source Availability Through ChemBridge and Sigma-Aldrich CPR

Unlike several positional isomers that are available only through custom synthesis or single-vendor sources, 6-bromo-4-fluoro-1,3-benzothiazol-2-amine is distributed through both the ChemBridge screening collection (Catalog No. 4029881) and the Sigma-Aldrich CPR portfolio (CBR00095), providing dual-vendor reliability [1]. This contrasts with, for example, 6-bromo-5-fluoro-1,3-benzothiazol-2-amine (CAS 1022151-32-1), which is primarily available through a smaller set of niche suppliers , and with 5-bromo-6-fluoro-1,3-benzothiazol-2-amine (CAS 1160789-91-2), which similarly has limited distribution channels .

Procurement Supply chain Screening collection High-throughput screening Chemical inventory

Biological Application Context: Use as a Precursor for Antibacterial Schiff Base Derivatives

In a 2025 study, 6-bromo-4-fluoro-2-aminobenzothiazole was employed as the key starting material (compound W1) for the synthesis of a series of Schiff base derivatives that demonstrated antibacterial activity against both Gram-negative bacteria (for compounds W1-W8) and moderate activity against S. aureus and Proteus spp. (for compounds W9-W11) [1]. The free 2-amino group serves as the derivatization handle for condensation with aromatic aldehydes to generate Schiff bases, while the bromine and fluorine substituents remain intact, preserving the halogenation pattern in the final compounds.

Antibacterial Schiff base Gram-negative Derivatization

Computational Drug-Likeness: Favorable PSA and Physicochemical Profile for CNS Drug Design

The target compound has a polar surface area (PSA) of 67.15 Ų and a logP of 3.36, placing it within the desired range for CNS drug candidates (typically PSA < 90 Ų and logP 2–5) [1]. In comparison, the 6-bromo-5-fluoro regioisomer, while having a lower logP of 2.63, has not been reported with a significantly different PSA, but its altered spatial arrangement affects its hydrogen bonding potential and overall drug-likeness . The 4-F/6-Br arrangement positions the fluorine atom to potentially engage in specific interactions with target proteins while maintaining an appropriate polar-nonpolar balance, making it a suitable core for CNS-focused medicinal chemistry campaigns.

Drug-likeness CNS drug design Polar surface area Blood-brain barrier Physicochemical profiling

High-Impact Procurement Scenarios for 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine: Where the Data Says 'Yes'


CNS-Penetrant Kinase Inhibitor Lead Generation

With a logP of 3.36 and PSA of 67.15 Ų, this scaffold is well-suited for CNS-targeted kinase inhibitor programs where blood-brain barrier penetration is essential [1]. Medicinal chemistry teams can exploit the C6-bromine for Suzuki coupling to introduce aryl diversity while retaining the C4-fluorine as a metabolically stable substituent, enabling rapid SAR exploration around a CNS-compliant core .

Antimicrobial Schiff Base Library Synthesis

The free 2-amino group enables straightforward condensation with aromatic aldehydes to generate Schiff base libraries. This approach has been experimentally validated, with derived compounds showing antibacterial activity against both Gram-negative and Gram-positive pathogens [2]. Procurement for antimicrobial screening programs should prioritize this scaffold for its demonstrated derivatization utility.

High-Throughput Screening Collection Augmentation

As a part of the ChemBridge and Sigma-Aldrich CPR portfolios, this compound is immediately accessible for HTS library expansion . Its dual-vendor availability ensures supply chain resilience, while its distinct 6-Br/4-F substitution pattern fills a specific chemical space not covered by its cheaper or more common regioisomers . Screening teams seeking to maximize scaffold diversity should include this specific regioisomer rather than relying on a single benzothiazole representative.

Late-Stage Functionalization and Bioconjugation Chemistry

The orthogonal reactivity of the C6-Br bond (Pd-catalyzed cross-coupling) versus the C4-F bond (typically inert under cross-coupling conditions) makes this compound a versatile handle for late-stage diversification in fragment-based drug discovery [3]. The bromine serves as the primary coupling site while fluorine can be leveraged for ¹⁹F NMR-based binding assays or for tuning metabolic stability without additional synthetic manipulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.